4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole
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Overview
Description
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of both chlorine and trifluoromethoxy groups in its structure contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
The synthesis of 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole typically involves several steps. One common method includes the reaction of 4-chloro-1H-benzimidazole with trifluoromethoxy-containing reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethoxy group can undergo addition reactions with suitable electrophiles or nucleophiles.
Common reagents used in these reactions include sodium hydride, trichloroacetonitrile, and various organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The chlorine and trifluoromethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:
4-Chloro-6-(trifluoromethyl)quinoline: This compound shares a similar trifluoromethyl group but differs in its overall structure and reactivity.
4-Chloro-6-(trifluoromethoxy)quinazoline: Another compound with a trifluoromethoxy group, used in different applications.
Properties
Molecular Formula |
C8H4ClF3N2O |
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Molecular Weight |
236.58 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4ClF3N2O/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
InChI Key |
WSUPLEINACZZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)OC(F)(F)F |
Origin of Product |
United States |
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